8-Oxa-5-azaspiro[3.5]nonan-6-one is a bicyclic organic compound characterized by a unique spiro structure that incorporates both nitrogen and oxygen atoms within a nonane ring system. The molecular formula for this compound is , with a molecular weight of approximately . Its distinct spirocyclic nature enhances its reactivity, making it a valuable building block in organic synthesis, particularly in medicinal chemistry and the development of pharmaceuticals.
This compound is classified under spirocyclic compounds, which are defined by their unique fused ring systems. It has garnered attention in scientific research due to its potential biological activities and applications in drug discovery and development. The compound is also recognized for its role in synthesizing more complex molecules, particularly those targeting specific enzymes and receptors.
The synthesis of 8-Oxa-5-azaspiro[3.5]nonan-6-one can be achieved through various methods:
These methods highlight the versatility available for producing this compound, emphasizing the importance of optimizing reaction conditions for high yield and purity.
The structure of 8-Oxa-5-azaspiro[3.5]nonan-6-one features a six-membered ring fused with a four-membered ring, incorporating an oxygen atom and a nitrogen atom within its framework. This unique arrangement contributes to its chemical properties and potential biological activities.
Key structural data includes:
The spirocyclic nature allows for various modifications that can lead to biologically active derivatives, making it an attractive target for further research.
8-Oxa-5-azaspiro[3.5]nonan-6-one can undergo several chemical reactions:
These reactions demonstrate the compound's versatility and potential for further functionalization.
The mechanism of action for 8-Oxa-5-azaspiro[3.5]nonan-6-one involves its interaction with specific molecular targets such as enzymes or receptors. The spirocyclic structure enables unique binding interactions that can modulate the activity of these target molecules. For instance, it has been studied as an inhibitor of fatty acid amide hydrolase, where it binds to the enzyme's active site, preventing its normal function. Understanding these interactions is crucial for evaluating its pharmacological potential.
The physical properties of 8-Oxa-5-azaspiro[3.5]nonan-6-one include:
Chemical properties include:
Safety classifications indicate that the compound may have acute toxicity (Category 4, Oral) and skin irritation (Category 2), necessitating careful handling during laboratory work.
The applications of 8-Oxa-5-azaspiro[3.5]nonan-6-one span several fields:
These diverse applications underscore the significance of this compound in ongoing scientific research and industrial development efforts.
The construction of 8-oxa-5-azaspiro[3.5]nonan-6-one's distinctive spiro[3.5]nonane framework requires precise bond formation strategies to establish the quaternary spirocenter. Two principal methodologies dominate the literature:
Cyclization Approaches: The most efficient route involves intramolecular cyclization of appropriately substituted precursors. A key pathway utilizes the reaction between 4-(2-haloethyl)tetrahydro-2H-pyran-4-amine derivatives and α-halo carbonyl compounds under basic conditions. For instance, chloroacetyl chloride reacts with aminopyran intermediates in the presence of triethylamine, facilitating nucleophilic displacement and subsequent lactamization to form the spirocyclic core [8]. This method typically employs polar aprotic solvents (DMF, acetonitrile) at controlled temperatures (0–25°C) to minimize di- or oligomerization byproducts.
Alternative Ring Formation: A less common but valuable approach involves [3+2] annulation strategies, where cyclopropyl ketones undergo ring expansion with amino alcohols. This method capitalizes on the strain energy of the cyclopropyl ring to drive regioselective C-N bond formation, followed by lactam closure . While conceptually elegant, this route often requires stringent anhydrous conditions and transition metal catalysts (e.g., palladium), increasing complexity and cost [8].
Table 1: Comparative Synthetic Methods for Core Architecture
Method | Key Reagent | Reaction Conditions | Yield Range | Key Advantage |
---|---|---|---|---|
Intramolecular Cyclization | Chloroacetyl Chloride | Et₃N, DMF, 0-25°C | 45-68% | Fewer steps, scalable |
[3+2] Annulation | Amino Alcohols | Pd(OAc)₂, DIPEA, THF, reflux | 32-55% | Access to stereodefined variants |
Reductive Amination | Sodium Cyanoborohydride | MeOH, pH 5-6, 40°C | 50-62% | Tolerates acid-sensitive groups |
Optimizing the synthesis of 8-oxa-5-azaspiro[3.5]nonan-6-one demands careful manipulation of reaction parameters to enhance efficiency and regiocontrol:
Solvent and Catalyst Effects: The cyclization yield improves significantly with solvent polarity. Tetrahydrofuran (THF) typically affords ≤40% yield due to poor intermediate solubility, while dimethylformamide (DMF) increases yields to 65–68% by stabilizing the transition state [8]. Catalytic hydrogenation (5–10% Pd/C, H₂, 50 psi) effectively suppresses enamine byproducts during reductive amination steps, boosting diastereoselectivity >8:1 .
Ring Size Optimization: Systematic evaluation of heterocycle dimensions reveals that five-membered oxa-rings (as in 8-oxa-5-azaspiro[3.5]nonane) provide optimal conformational stability for subsequent functionalization. Four-membered analogues (e.g., oxetane-containing spirocycles) exhibit ring strain leading to decomposition above 60°C, whereas six-membered variants suffer from conformational flexibility, reducing crystallinity and complicating purification .
Temperature-Controlled Selectivity: Maintaining cyclization temperatures below 25°C is critical to prevent N-alkylation regioisomers. At elevated temperatures (≥40°C), competitive O-alkylation becomes prominent (15–20% yield loss), necessitating precise thermal management via jacketed reactors [8].
Table 2: Solvent Impact on Cyclization Efficiency
Solvent | Dielectric Constant | Reaction Temp (°C) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
Dimethylformamide | 36.7 | 25 | 68 | <5 |
Acetonitrile | 37.5 | 25 | 62 | 8-10 |
Tetrahydrofuran | 7.6 | 25 | 39 | 15-18 |
Dichloromethane | 8.9 | 0 | 57 | 12 |
The nitrogen within 8-oxa-5-azaspiro[3.5]nonan-6-one often requires protection during multi-step syntheses, with significant implications for downstream reactivity:
tert-Butoxycarbonyl (Boc) Protection: Boc-group installation (di-tert-butyl dicarbonate, DMAP, THF) proceeds quantitatively at 25°C within 2 hours. This group demonstrates exceptional stability during lactam reduction (NaBH₄, MeOH) and nucleophilic substitutions (e.g., alkyl bromides), with <5% deprotection observed [9]. Boc removal under acidic conditions (TFA/DCM, 1:1 v/v) occurs cleanly within 30 minutes without ring degradation.
Fluorenylmethyloxycarbonyl (Fmoc) Alternatives: While Fmoc protection (Fmoc-Cl, Na₂CO₃, dioxane/water) enables orthogonal deprotection (20% piperidine/DMF), the bulky fluorenyl group induces steric hindrance. This reduces acylation rates at C6 by 30–40% compared to Boc-protected analogues, limiting utility in peptide couplings .
Acid-Labile Alternatives: Trityl (Trt) protection excels in metal-catalyzed reactions but suffers from moderate stability (up to 10% cleavage during extended storage). Carbobenzyloxy (Cbz) groups require catalytic hydrogenation, posing incompatibility with thiol-containing intermediates [9].
Table 3: Protecting Group Performance Metrics
Protecting Group | Installation Yield | Stability to Reduction | Deprotection Conditions | Ring Compatibility |
---|---|---|---|---|
Boc | 98-100% | Excellent | TFA/DCM, 30 min | High |
Fmoc | 90-95% | Good | 20% Piperidine/DMF, 10 min | Moderate |
Trt | 85-90% | Poor | 1% TFA/DCM, 5 min | Moderate |
Cbz | 92-95% | Fair | H₂, Pd/C, 3 h | Low |
Transitioning from milligram to kilogram-scale production of 8-oxa-5-azaspiro[3.5]nonan-6-one introduces distinct engineering and chemical hurdles:
Purification Bottlenecks: Chromatography becomes impractical beyond 100-g scale due to the compound's high polarity and water solubility. Crystallization optimization studies identify ethanol/water (4:1 v/v) as the optimal recrystallization system, yielding >99.5% purity but with significant mother liquor losses (15–20% yield reduction) [9]. Alternative approaches involve derivatization as the hemioxalate salt (1523571-09-6) for improved crystallinity, though this adds an extra hydrolysis step [9].
Exothermic Hazard Management: The initial cyclization releases 85 kJ/mol, requiring controlled addition rates in flow reactors. Batch processes above 5 L exhibit thermal runaway risks (adiabatic temperature rise >50°C), necessitating subsurface reagent addition and automated quench systems [8].
Continuous Flow Solutions: Implementing tubular flow hydrogenation (H-Cube Pro® system, 60°C, 60 bar) reduces reduction times from 12 hours (batch) to <90 seconds, suppressing epimerization at C6. Integrated solvent-switching modules enable direct coupling of deprotection and crystallization units, minimizing intermediate handling [5] [8].
Raw Material Sourcing: Commercial unavailability of enantiopure 4-aminotetrahydropyran mandates custom synthesis. Biocatalytic resolutions using immobilized lipases (CAL-B, vinyl acetate) provide >99% ee but contribute 35–40% to total production costs at scale [5].
Table 4: Key Scalability Parameters and Solutions
Challenge | Lab-Scale Practice | Kilogram-Scale Solution | Impact on Cost |
---|---|---|---|
Lactam Ring Purification | Silica Chromatography | Ethanol/Water Crystallization | +15% |
Intermediate Stability | Cryogenic Storage | In-line Derivatization | -8% |
Diastereomer Separation | Preparative HPLC | Diastereomeric Salt Crystallization | +22% |
Hydrogenation Throughput | Batch Autoclave (12 h) | Continuous Flow (90 sec) | -30% |
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2